1-(Benzyloxy)-2-methylpropan-2-amine
Overview
Description
1-(Benzyloxy)-2-methylpropan-2-amine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.263. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Pathways
- Dipeptide Synthon Development: A study by Breitenmoser et al. (2001) describes the synthesis of a novel 2H-azirin-3-amine, using "1-(Benzyloxy)-2-methylpropan-2-amine" as a precursor for developing dipeptide synthons, specifically targeting the Aib-Hyp dipeptide. This research demonstrates the compound's utility in peptide synthesis through model peptide syntheses, highlighting its role in advancing peptide chemistry (Breitenmoser et al., 2001).
Chemical Reactions and Methodologies
- Benzylation of Alcohols: Poon and Dudley (2006) explored the use of a stable, neutral organic salt derived from "this compound" for the benzylation of alcohols. Their work demonstrates efficient conversion of alcohols into benzyl ethers, showcasing the compound's versatility in organic synthesis (Poon & Dudley, 2006).
Catalysis and Synthesis
- Cyclic Beta-Amino Alcohol Derivatives: Lee et al. (2007) presented a method for the enantioselective synthesis of cyclic beta-amino alcohol derivatives using "this compound" derivatives. This process involves Ir-catalyzed allylic aminations and ring-closing metathesis, highlighting the compound's potential in creating complex molecular architectures with high enantioselectivity (Lee et al., 2007).
Material Science and Engineering
- Electrochemical Properties of Diiron Complexes: Song et al. (2012) synthesized new benzyloxy-functionalized diiron complexes, using derivatives of "this compound". Their study focuses on the electrochemical properties relevant to the active site of [FeFe]-hydrogenases, contributing to the development of biomimetic catalysts for hydrogen production (Song et al., 2012).
Pharmaceutical and Medicinal Chemistry
- Cholinesterase and Monoamine Oxidase Dual Inhibitor: Bautista-Aguilera et al. (2014) identified a compound based on the structural framework of "this compound" as a new cholinesterase and monoamine oxidase dual inhibitor. Their research aims at developing treatments for neurodegenerative diseases, showcasing the therapeutic potential of derivatives of this compound (Bautista-Aguilera et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function and activity .
Mode of Action
It is known that similar compounds can undergo reactions such as aminomethylation . In these reactions, the compound interacts with its targets, leading to changes in their structure and function .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, influencing the function and activity of different pathways .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties that influence their bioavailability .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes, influencing the function and activity of different biological systems .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-1-phenylmethoxypropan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,12)9-13-8-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHCFKACBVPPKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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